3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide
CAS No.: 1040634-51-2
Cat. No.: VC11951249
Molecular Formula: C22H22FN3O3S2
Molecular Weight: 459.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040634-51-2 |
|---|---|
| Molecular Formula | C22H22FN3O3S2 |
| Molecular Weight | 459.6 g/mol |
| IUPAC Name | 3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-N-(3-methylphenyl)thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C22H22FN3O3S2/c1-16-5-4-6-17(15-16)24-22(27)21-20(9-14-30-21)31(28,29)26-12-10-25(11-13-26)19-8-3-2-7-18(19)23/h2-9,14-15H,10-13H2,1H3,(H,24,27) |
| Standard InChI Key | YQTLIBIFVYMDQH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F |
Introduction
Synthesis
The synthesis of this compound would typically involve:
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Formation of Piperazine Derivatives:
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Reacting 2-fluorophenylamine with piperazine derivatives under controlled conditions.
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Sulfonation:
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Introducing the sulfonyl group onto the piperazine using sulfonyl chloride reagents.
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Amidation:
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Coupling the thiophene-2-carboxylic acid derivative with 3-methylaniline using coupling agents like carbodiimides (e.g., DCC or EDC).
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Final Assembly:
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Combining the sulfonated piperazine intermediate with the thiophene carboxamide derivative.
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Potential Applications:
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Pharmaceutical Development:
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The structural features suggest potential activity in central nervous system (CNS)-related disorders due to the piperazine core and fluorophenyl group, which are common in psychoactive drugs.
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The sulfonamide group indicates possible antibacterial, antifungal, or anticancer properties.
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Anticancer Research:
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Sulfonamide-containing compounds often exhibit cytotoxicity against tumor cells by inhibiting enzymes like carbonic anhydrase or inducing apoptosis.
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Antimicrobial Potential:
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Compounds with fluorinated aromatic rings have shown promise as antimicrobial agents due to enhanced cell membrane penetration and stability.
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Mechanistic Insights:
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The presence of a fluorophenyl group can enhance binding affinity for biological targets through halogen bonding.
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The thiophene ring may contribute to π-stacking interactions in enzyme or receptor binding sites.
Research Findings
While specific studies on this compound are unavailable in the provided data, structurally similar compounds have shown the following activities:
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Anticancer Activity:
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Antimicrobial Activity:
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Drug-like Properties:
Future Directions
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Experimental Validation:
Conduct assays for anticancer, antimicrobial, and CNS-related activities to validate computational predictions. -
Structure-Activity Relationship (SAR):
Modify substituents on the thiophene and phenyl rings to optimize potency and selectivity. -
Pharmacokinetics Studies:
Evaluate absorption, distribution, metabolism, excretion (ADME), and toxicity profiles in animal models.
This compound represents a promising scaffold for drug discovery efforts targeting diverse therapeutic areas. Further studies are essential to unlock its full potential.
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